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molecular formula C17H9Cl3N4O2 B1670474 Diclazuril CAS No. 101831-37-2

Diclazuril

Cat. No. B1670474
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994355

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one. To the solution was added three times as much mol. of 30% hydrogen peroxide. The reaction was allowed to proceed for 3 hours at 100° C. After completion of the reaction, the reaction mixture was poured into ice-water. Resulting crystalline precipitate was collected by filtration to afford 1.8 g of the titled compound as colorless crystals, m.p. 290-292° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([CH:6]([C:9]2[C:14]([Cl:15])=[CH:13][C:12]([N:16]3[C:21](=[O:22])[NH:20][CH2:19][CH:18]=[N:17]3)=[CH:11][C:10]=2[Cl:23])[C:7]#[N:8])=[CH:4][CH:3]=1.[OH:26]O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([C:9]2[C:14]([Cl:15])=[CH:13][C:12]([N:16]3[C:21](=[O:22])[NH:20][C:19](=[O:26])[CH:18]=[N:17]3)=[CH:11][C:10]=2[Cl:23])[C:7]#[N:8])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-[4-(4-chloro-α-cyanobenzyl)-3,5-dichlorophenyl]-4,5-dihydro-1,2,4-triazin-3(2H)-one
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C(C#N)C2=C(C=C(C=C2Cl)N2N=CCNC2=O)Cl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added three times as much mol
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
Resulting crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(C#N)C2=C(C=C(C=C2Cl)N2N=CC(NC2=O)=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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